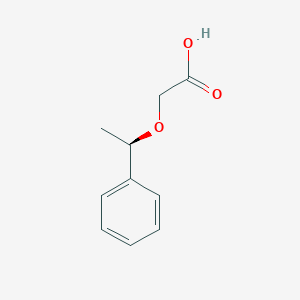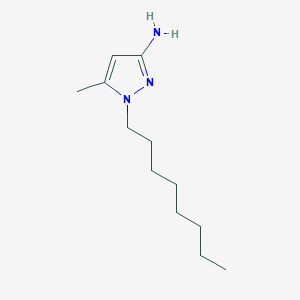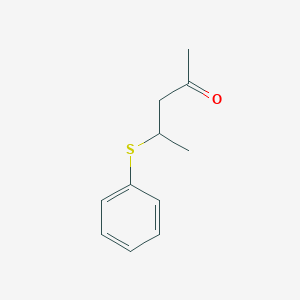
4-(Phenylthio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)pentan-2-one typically involves the reaction of a suitable ketone with a phenylthiol derivative. One common method is the Michael addition reaction, where a phenylthiol is added to an α,β-unsaturated ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenylthio group.
Aplicaciones Científicas De Investigación
4-(Phenylthio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(Phenylthio)pentan-2-one depends on its specific application. In chemical reactions, the phenylthio group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
4-(Methylthio)pentan-2-one: Similar structure but with a methylthio group instead of a phenylthio group.
4-(Ethylthio)pentan-2-one: Contains an ethylthio group.
4-(Phenylthio)butan-2-one: Shorter carbon chain.
Uniqueness: 4-(Phenylthio)pentan-2-one is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and potential biological activities .
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
4-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
Clave InChI |
XULQFTYHJMHVAM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


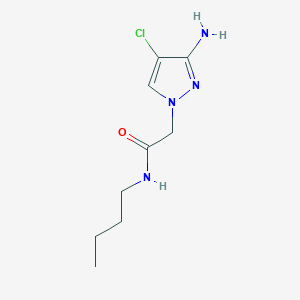
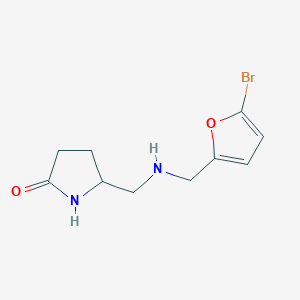

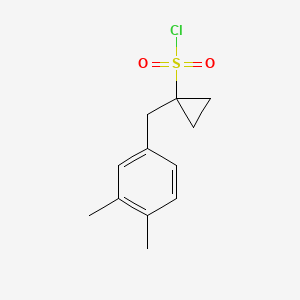
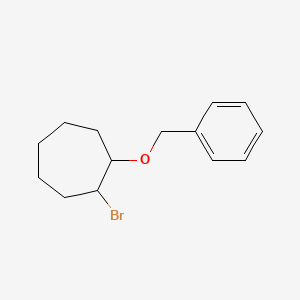
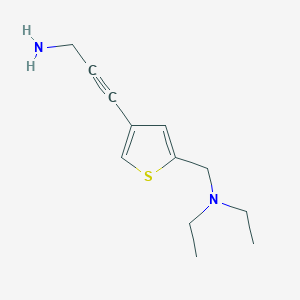

![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
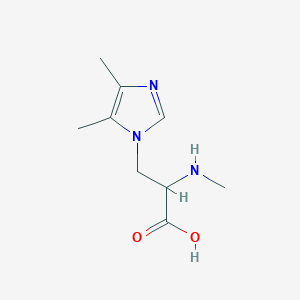
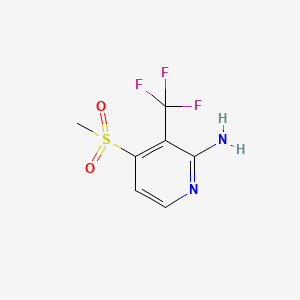
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
